Hdac6-IN-41

Description

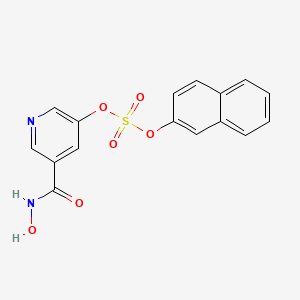

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O6S |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

[5-(hydroxycarbamoyl)-3-pyridinyl] naphthalen-2-yl sulfate |

InChI |

InChI=1S/C16H12N2O6S/c19-16(18-20)13-8-15(10-17-9-13)24-25(21,22)23-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,20H,(H,18,19) |

InChI Key |

NDHJKTWDKIJJHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)OC3=CN=CC(=C3)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Hdac6-IN-41: A Technical Guide to a Selective HDAC6 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hdac6-IN-41, also identified as Compound E24, is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its discovery through sulfur(VI) fluoride exchange (SuFEx) chemistry in a solid-phase synthesis of a compound array has highlighted its utility as a chemical probe for studying the biological functions of HDAC6 and as a potential therapeutic lead. This guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the enzymatic activity of HDAC6. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. The primary mechanism of action of this compound is the direct binding to the active site of HDAC6, thereby preventing the deacetylation of its substrates. This inhibition leads to the hyperacetylation of key cellular proteins, most notably α-tubulin, a major component of microtubules, and the histone site SMC3.[1][2][3][4] The increased acetylation of α-tubulin is a hallmark of HDAC6 inhibition and impacts microtubule dynamics, cell motility, and intracellular transport.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The data demonstrates a significant preference for HDAC6 over other HDAC isoforms, particularly HDAC8.

| Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (over HDAC8) |

| HDAC6 | 14 | - | ~30-fold |

| HDAC8 | - | 422 | 1 |

| Note: The Kᵢ value for HDAC6 was determined from IC₅₀ values using the Cheng–Prusoff equation. The IC₅₀ for HDAC8 is provided from vendor data. The selectivity is calculated based on the ratio of IC₅₀ values.[1][2][3][4] |

Signaling Pathways and Cellular Effects

The inhibition of HDAC6 by this compound initiates a cascade of downstream cellular events, primarily through the modulation of protein acetylation.

References

A Technical Guide to the Discovery and Development of Selective HDAC6 Inhibitors

Disclaimer: Initial searches for a specific compound designated "Hdac6-IN-41" did not yield specific information. Therefore, this guide provides a comprehensive overview of the discovery and development of selective Histone Deacetylase 6 (HDAC6) inhibitors, drawing upon publicly available research on various potent and selective inhibitors as illustrative examples.

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and possesses two catalytic domains, playing a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin and Hsp90.[1][2] This unique substrate specificity and its role in protein quality control and cell motility have driven the development of selective HDAC6 inhibitors as promising therapeutic agents.

Discovery and Design of Selective HDAC6 Inhibitors

The discovery of selective HDAC6 inhibitors has been largely structure-based, building upon the known pharmacophore for HDAC inhibitors, which typically consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "cap" group that interacts with the rim of the catalytic pocket.

A common strategy involves modifying existing pan-HDAC inhibitors to achieve selectivity for HDAC6. For instance, the development of WT161 emerged from a focused library synthesis aimed at creating a potent, selective, and bioavailable HDAC6 inhibitor to overcome resistance to proteasome inhibitors in multiple myeloma.[3] Similarly, researchers have designed and synthesized novel inhibitors by modifying the cap group to exploit unique features of the HDAC6 active site. The development of compound 6l (NR-160) involved creating a mini-library of tetrazole-capped inhibitors, leading to a potent and highly selective molecule.[4] Another approach involves targeting specific loops or residues within the HDAC6 structure, as demonstrated by the design of compound 8g , which targets the L1 loop and serine 531 residue.[2]

The discovery of XP5 , a 2-phenylthiazole analogue, was based on the structures of a previously identified dual HDAC6/tubulin inhibitor and another known HDAC6 inhibitor, CAY10603.[5] This highlights the iterative process of inhibitor design, where existing scaffolds are optimized to improve potency and selectivity.

Mechanism of Action

HDAC6 inhibitors exert their effects by binding to the active site of the HDAC6 enzyme, preventing it from removing acetyl groups from its substrate proteins. The primary and most well-characterized downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin.[4][6] Acetylated α-tubulin is a key component of stable microtubules, and its accumulation disrupts microtubule dynamics, affecting processes such as cell motility and intracellular transport.[7]

Another critical substrate of HDAC6 is the chaperone protein Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which impairs its chaperone function and leads to the degradation of its client proteins, many of which are oncoproteins.[8]

The mechanism of action of HDAC6 inhibitors is also linked to the regulation of protein degradation pathways. HDAC6 plays a role in the formation of aggresomes, which are cellular structures that sequester misfolded proteins for clearance.[7] By inhibiting HDAC6, the aggresome pathway can be modulated, which is particularly relevant in neurodegenerative diseases characterized by protein aggregation.

Furthermore, HDAC6 inhibition has been shown to modulate immune responses. For example, some HDAC6 inhibitors can down-regulate the production of the immunosuppressive cytokine IL-10 and enhance antitumor immunity.[5][6]

Quantitative Data

The potency and selectivity of various HDAC6 inhibitors have been characterized using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity is often expressed as a ratio of IC50 values against other HDAC isoforms.

| Inhibitor | HDAC6 IC50 (nM) | Selectivity (fold vs. other HDACs) | Reference |

| PB131 | 1.8 | >116-fold over other HDAC isoforms | [9] |

| WT161 | - | Potent and selective | [3] |

| NR-160 (6l) | - | Highly selective over class I HDACs | [4] |

| 8g | 21 | 40-fold selective towards HDAC6 | [2] |

| XP5 | 31 | 338-fold over HDAC3 | [5] |

| 4d | - | Improved potency against HDAC6 and selective over HDAC1 | [6] |

Note: Specific IC50 values for WT161 and NR-160 were not provided in the abstracts.

Experimental Protocols

The discovery and development of HDAC6 inhibitors rely on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Objective: To determine the in vitro potency (IC50) of a compound against HDAC6 and other HDAC isoforms.

General Protocol:

-

Recombinant human HDAC enzymes are used.

-

A fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC-based peptide) is incubated with the enzyme in the presence of varying concentrations of the test inhibitor.

-

The HDAC enzyme removes the acetyl group from the lysine residue.

-

A developing reagent (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).

-

Fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Objective: To assess the effect of an HDAC6 inhibitor on the acetylation status of its cellular substrates, primarily α-tubulin and, as a control for selectivity, histone H3.

General Protocol:

-

Cancer cell lines (e.g., melanoma cells, multiple myeloma cells) are treated with the HDAC6 inhibitor at various concentrations for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3. A loading control like GAPDH or β-actin is also used.

-

The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified to determine the relative levels of protein acetylation.[2][4][6]

Objective: To evaluate the effect of HDAC6 inhibitors on the growth and survival of cancer cells.

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the HDAC6 inhibitor for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

For MTT assays, the absorbance is read on a microplate reader, and for CellTiter-Glo, luminescence is measured.

-

The IC50 value for antiproliferative activity is calculated from the dose-response curve.[5]

Objective: To provide a quantitative cellular assay for determining a compound's inhibition of HDAC6 versus Class I HDACs.

General Protocol:

-

Cells are seeded in multi-well plates suitable for imaging.

-

Cells are treated with test compounds.

-

Cells are fixed and permeabilized.

-

Cells are stained with fluorescently labeled antibodies against acetylated α-tubulin (for HDAC6 activity) and acetylated histone H3 (for Class I HDAC activity), along with a nuclear stain (e.g., DAPI).

-

Plates are imaged using an automated high-content imaging system.

-

Image analysis software is used to quantify the fluorescence intensity of acetylated substrates on a per-cell basis.

-

This allows for the simultaneous assessment of a compound's effect on both HDAC6 and Class I HDACs in a cellular context, providing a robust measure of selectivity.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Histone Deacetylase 6 (HDAC6) Inhibitors with Enhanced Antitumor Immunity of Anti-PD-L1 Immunotherapy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Selectivity of HDAC6 Inhibitors: A Technical Guide

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. Among the different HDAC isoforms, HDAC6 has emerged as a promising therapeutic target due to its primary cytoplasmic localization and its unique substrate specificity, most notably α-tubulin.[1][2] Selective inhibition of HDAC6 over other HDAC isoforms is a key objective in drug development to minimize off-target effects.[3][4] This technical guide provides an in-depth overview of the methods used to characterize the selectivity of HDAC6 inhibitors, using a representative compound as an illustrative example, as a compound specifically named "Hdac6-IN-41" could not be identified in the public domain.

Data Presentation: In Vitro Inhibitory Activity of a Representative HDAC6 Inhibitor

The selectivity of an HDAC inhibitor is determined by comparing its inhibitory activity (IC50) against a panel of different HDAC isoforms. A highly selective HDAC6 inhibitor will exhibit a significantly lower IC50 value for HDAC6 compared to other HDACs. The following table summarizes the in vitro inhibitory activity of a representative selective HDAC6 inhibitor, Compound 11i , as described in scientific literature.[5]

| HDAC Isoform | IC50 (µM)[5] | Selectivity over HDAC6 |

| HDAC6 | 0.020 | 1x |

| HDAC1 | >2.02 | >101.1x |

| HDAC2 | - | - |

| HDAC3 | - | - |

| HDAC4 | - | - |

| HDAC5 | - | - |

| HDAC7 | - | - |

| HDAC8 | - | - |

| HDAC9 | - | - |

| HDAC10 | - | - |

| HDAC11 | - | - |

Note: The table presents data for a representative HDAC6 inhibitor, compound 11i, due to the absence of public data for "this compound". The selectivity is calculated as the ratio of the IC50 for the specific HDAC isoform to the IC50 for HDAC6.

Experimental Protocols

The determination of HDAC inhibitor selectivity relies on robust and well-defined experimental protocols. The two primary assays used are the in vitro biochemical assay to determine enzymatic inhibition and the cellular assay to assess the downstream effects on specific substrates.

In Vitro Biochemical HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC proteins.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.[6]

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)

-

Fluorogenic HDAC substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[7]

-

Developer solution

-

Test compound (e.g., this compound) and control inhibitors (e.g., Trichostatin A, SAHA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the purified HDAC enzyme, assay buffer, and the test compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Cellular Assay for α-Tubulin Acetylation (Western Blot)

This assay provides evidence of target engagement in a cellular context by measuring the acetylation status of α-tubulin, a primary substrate of HDAC6.[9] Selective HDAC6 inhibitors are expected to increase α-tubulin acetylation without significantly affecting the acetylation of histone proteins (substrates of class I HDACs).[10]

Principle: Cells are treated with the HDAC inhibitor, and the total protein is extracted. Western blotting is then used to detect the levels of acetylated α-tubulin and total α-tubulin (as a loading control). An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates HDAC6 inhibition.[11]

Materials:

-

Cell culture medium and reagents

-

Test compound and control inhibitors

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).[13]

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-α-tubulin) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control.

-

Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.[8]

Visualizations

Experimental Workflow for Determining HDAC6 Selectivity

Caption: Workflow for assessing HDAC6 inhibitor selectivity.

Signaling Pathway of HDAC6 and α-Tubulin Deacetylation

Caption: HDAC6-mediated deacetylation of α-tubulin.

References

- 1. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]

- 13. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: ACY-1215 (Ricolinostat) as a Chemical Probe for HDAC6 Function

Note to the Reader: This technical guide focuses on the well-characterized and selective Histone Deacetylase 6 (HDAC6) inhibitor, ACY-1215 (Ricolinostat), as a representative chemical probe. An initial search for "Hdac6-IN-41" did not yield publicly available information, suggesting it may be an internal or less common designation. ACY-1215, with its extensive preclinical and clinical data, serves as an excellent exemplar for illustrating the principles and applications of a selective HDAC6 chemical probe.

Introduction to HDAC6 and its Role as a Therapeutic Target

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC enzyme.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key substrates include α-tubulin, the chaperone protein Hsp90, and cortactin. Through its deacetylase activity, HDAC6 is a critical regulator of fundamental cellular processes such as cell migration, protein quality control, and microtubule dynamics.

The enzyme's distinct structure features two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain. This latter domain allows HDAC6 to bind to misfolded, ubiquitinated proteins and facilitate their clearance through the aggresome-autophagy pathway.[1] Given its central role in protein homeostasis, dysregulation of HDAC6 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] Its selective inhibition, therefore, presents a promising therapeutic strategy with the potential for a wider therapeutic window compared to pan-HDAC inhibitors.[1]

ACY-1215 (Ricolinostat): A Selective HDAC6 Chemical Probe

ACY-1215 (Ricolinostat) is an orally bioavailable, hydroxamic acid-based, selective inhibitor of HDAC6.[1][3] Its selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, minimizes the broader toxicities associated with pan-HDAC inhibitors.[1] This selectivity allows researchers to dissect the specific functions of HDAC6 in various biological contexts, making ACY-1215 a valuable chemical probe. It has been investigated in numerous preclinical studies and has advanced into clinical trials for various cancers, including multiple myeloma, lymphoma, and breast cancer.[4][5][6][7]

Data Presentation: Biochemical and Cellular Activity of ACY-1215

The potency and selectivity of ACY-1215 have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic In-Vitro Potency and Selectivity Profile of ACY-1215

| Target | IC50 (nM) | Selectivity vs. HDAC6 (Fold) |

| HDAC6 | 5 | 1 |

| HDAC1 | 58 | 11.6 |

| HDAC2 | 48 | 9.6 |

| HDAC3 | 51 | 10.2 |

| HDAC8 | 100 | 20 |

| HDAC4, 5, 7, 9, 11 | >1000 | >200 |

| Sirtuin 1, 2 | >1000 | >200 |

| Data compiled from multiple sources.[3][8][9] |

Table 2: Cellular and In Vivo Activity of ACY-1215

| Assay/Model | Finding | Reference |

| Multiple Myeloma Cell Lines | Induces apoptosis and overcomes bortezomib resistance. | [5] |

| Lymphoma Xenograft Model | In combination with ibrutinib, significantly delays tumor growth. | [10] |

| Metastatic Breast Cancer | Clinical benefit rate of 31.25% in a Phase Ib trial with nab-paclitaxel. | [6] |

| Colorectal Cancer Cells (HCT116) | Suppresses cell proliferation, migration, and enhances the effect of 5-fluorouracil. | [11] |

| T-cell Toxicity (PHA-stimulated PBMCs) | IC50 of 2.5 µM, indicating lower toxicity to healthy immune cells compared to pan-HDAC inhibitors. | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for evaluating an HDAC6 inhibitor like ACY-1215.

In Vitro HDAC Enzymatic Assay

This protocol is used to determine the IC50 values of an inhibitor against purified HDAC enzymes.

-

Compound Preparation: Dissolve ACY-1215 in DMSO to create a stock solution. Serially dilute the compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA) to achieve a range of concentrations.[3][8]

-

Enzyme Preparation: Dilute recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.) in assay buffer.[3][8]

-

Pre-incubation: Add the diluted enzymes to a 384-well plate and then add the various concentrations of ACY-1215. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3][8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Fluor-de-Lys®). The concentration of the substrate should ideally be at its Michaelis constant (Km) for each specific enzyme.[3][8]

-

Development: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add a developer solution (containing a trypsin-like protease) that cleaves the deacetylated substrate, releasing a fluorescent molecule.[3][8]

-

Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of ACY-1215 relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular α-Tubulin Acetylation Assay (Western Blot)

This assay confirms the target engagement of ACY-1215 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

-

Cell Culture: Plate cancer cells (e.g., HCT116, MM.1S) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of ACY-1215 (e.g., 0-5 µM) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against acetylated α-tubulin. Subsequently, probe with a primary antibody for total α-tubulin or β-actin as a loading control.

-

Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of acetylated α-tubulin to total α-tubulin, demonstrating the dose-dependent effect of the inhibitor.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of ACY-1215 in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.[10]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ACY-1215 alone, combination therapy).[10]

-

Drug Administration: Prepare ACY-1215 in a suitable vehicle (e.g., a solution in DMSO, PEG300, Tween80, and water).[3] Administer the drug to the mice via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg, daily for 5 days a week).[3][10]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[10]

-

Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like acetylated tubulin, or immunohistochemistry).

-

Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine if the treatment significantly inhibited tumor growth compared to the vehicle control.

Mandatory Visualizations

The following diagrams illustrate key concepts related to HDAC6 and the use of ACY-1215 as a chemical probe.

References

- 1. Facebook [cancer.gov]

- 2. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. rarecancernews.com [rarecancernews.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-41: A Technical Guide to its Modulation of Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological pathways modulated by Hdac6-IN-41, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document details the compound's mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways affected.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[1] Its main substrates are non-histone proteins, including α-tubulin and the structural maintenance of chromosomes protein 3 (SMC3).[2][3] Through its deacetylase activity, HDAC6 plays a crucial role in a variety of cellular processes such as cell migration, protein trafficking and degradation, and the stress response.

Quantitative Data

The inhibitory activity of this compound has been quantified, showcasing its selectivity for HDAC6 over other HDAC isoforms, particularly HDAC8.

| Target | IC50 (nM) | Selectivity (HDAC8/HDAC6) |

| HDAC6 | 14 | ~30-fold |

| HDAC8 | 422 |

Table 1: Inhibitory Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against HDAC6 and HDAC8.[2][3]

Core Biological Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its downstream targets, thereby modulating key cellular pathways.

Tubulin Acetylation and Microtubule Dynamics

HDAC6 is the primary deacetylase of α-tubulin at the lysine-40 residue. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and flexibility. The modulation of microtubule dynamics has profound implications for several cellular functions:

-

Axonal Transport: In neuronal cells, stable microtubules are essential for the efficient transport of mitochondria, vesicles, and other vital cargoes along axons. By promoting tubulin acetylation, this compound can potentially restore impaired axonal transport observed in various neurodegenerative diseases.

-

Cell Migration: The dynamic instability of microtubules is crucial for cell motility. By stabilizing microtubules, this compound can interfere with the migratory capacity of cells, a property that is being explored in the context of cancer therapy.

-

Cilia Formation and Function: Primary cilia, microtubule-based organelles involved in sensing and signaling, are also regulated by tubulin acetylation.

SMC3 Acetylation and Chromosome Cohesion

SMC3 is a core component of the cohesin complex, which is essential for sister chromatid cohesion during cell division, DNA repair, and gene expression. The acetylation of SMC3 is a critical step for the establishment of cohesion. While HDAC8 is known to be the primary deacetylase of SMC3, the inhibitory activity of this compound on HDAC8, albeit weaker than on HDAC6, suggests a potential role in modulating the cell cycle. Inhibition of SMC3 deacetylation can lead to defects in chromosome segregation and cell cycle arrest.

Experimental Protocols

While specific published protocols for this compound are limited, the following are standard methodologies used to characterize HDAC6 inhibitors and their effects on the pathways described above.

In Vitro HDAC Activity Assay

This assay is used to determine the IC50 values of the inhibitor against purified HDAC enzymes.

Materials:

-

Purified recombinant HDAC6 and HDAC8 enzymes.

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution.

-

This compound at various concentrations.

-

96-well black microplate.

-

Fluorometer.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the purified HDAC enzyme to the wells of the microplate.

-

Add the different concentrations of this compound to the wells.

-

Incubate for a specified time at 37°C.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate for a specified time at 37°C.

-

Stop the reaction by adding the developer solution.

-

Read the fluorescence on a fluorometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Acetylated Proteins

This method is used to quantify the increase in acetylation of HDAC6 substrates in cells treated with the inhibitor.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-SMC3, anti-SMC3.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Protocol:

-

Culture cells to a desired confluency.

-

Treat cells with various concentrations of this compound or a vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the roles of HDAC6 in various physiological and pathological processes. Its high selectivity allows for the specific interrogation of HDAC6-mediated pathways, primarily the regulation of microtubule dynamics through tubulin deacetylation and potentially cell cycle progression through the modulation of SMC3 acetylation. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this potent inhibitor. As research into the therapeutic potential of HDAC6 inhibitors continues to grow, a thorough understanding of the molecular mechanisms of compounds like this compound is paramount for the development of novel treatments for a range of diseases, including cancer and neurodegenerative disorders.

References

Hdac6-IN-41: A Technical Guide to its Impact on Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hdac6-IN-41, also identified as compound E24, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This enzyme plays a crucial role in various cellular processes through the deacetylation of non-histone protein substrates, most notably α-tubulin. By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, a post-translational modification associated with enhanced microtubule stability and improved axonal transport. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for assessing its impact on tubulin acetylation, and a visualization of the relevant signaling pathway.

Introduction to HDAC6 and Tubulin Acetylation

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are cytoplasmic proteins.[1] A key substrate of HDAC6 is α-tubulin, a component of microtubules.[2][3] HDAC6 removes the acetyl group from the ε-amino group of lysine 40 (K40) on α-tubulin.[2]

The acetylation of α-tubulin is a dynamic post-translational modification that influences microtubule properties and functions. Increased tubulin acetylation is generally associated with more stable and flexible microtubules. This modification is critical for various cellular functions, including intracellular transport, cell motility, and the regulation of cell shape. Dysregulation of HDAC6 activity and tubulin acetylation has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4]

This compound: A Selective HDAC6 Inhibitor

This compound (Compound E24) was identified through the solid-phase synthesis of a library of hydroxamic acid-containing small molecules using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[5][6] It is a selective inhibitor of HDAC6.

Mechanism of Action

This compound exerts its biological effect by binding to the active site of the HDAC6 enzyme, thereby preventing it from deacetylating its substrates. The primary consequence of HDAC6 inhibition by this compound in the cytoplasm is the accumulation of acetylated α-tubulin. This leads to alterations in microtubule dynamics and function.

Quantitative Data

The following table summarizes the available in vitro inhibitory activity of this compound against HDAC6 and its selectivity over HDAC8.

| Target | IC50 (nM) | Reference |

| HDAC6 | 14 | [7] |

| HDAC8 | 422 | [7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the impact of this compound on tubulin acetylation.

In Vitro HDAC6 Inhibition Assay

This protocol describes a general method to determine the IC50 value of this compound against purified HDAC6 enzyme.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-HDAC6 substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

This compound (dissolved in DMSO)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 50 µL of diluted HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the fluorogenic HDAC6 substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Tubulin Acetylation Assay (Western Blot)

This protocol details the assessment of α-tubulin acetylation levels in cultured cells treated with this compound using Western blotting.[8][9]

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated-α-tubulin (Lys40) antibody

-

Rabbit anti-α-tubulin antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, followed by the appropriate HRP-conjugated secondary antibody.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.

Visualizations

Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation and its Inhibition

Caption: HDAC6 deacetylates α-tubulin, promoting dynamic microtubules. This compound inhibits this process.

Experimental Workflow for Assessing Tubulin Acetylation

Caption: Workflow for quantifying tubulin acetylation changes induced by this compound via Western blot.

Conclusion

This compound is a valuable research tool for investigating the biological roles of HDAC6 and the significance of tubulin acetylation. Its selectivity for HDAC6 makes it a more precise probe compared to pan-HDAC inhibitors. The provided protocols and diagrams offer a framework for researchers to effectively study the impact of this compound on tubulin dynamics and its downstream cellular consequences. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases characterized by HDAC6 dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. bio-rad.com [bio-rad.com]

In-depth Technical Guide: The Therapeutic Potential of HDAC6-IN-41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone deacetylase 6 (HDAC6) inhibitor, HDAC6-IN-41, also identified as Compound E24. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in relevant signaling pathways, offering a foundational resource for its exploration as a potential therapeutic agent.

Core Compound Properties and Mechanism of Action

This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the cohesin subunit SMC3.[1][2][3][4][5][6]

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its substrates. The increased acetylation of α-tubulin is a key indicator of HDAC6 inhibition and is associated with the stabilization of microtubules.[1][2][3][4][5][6] The compound has also been shown to upregulate the acetylation of the histone site SMC3.[1][2][3][4][5][6]

Quantitative Data Summary

The selectivity and potency of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Ki | Selectivity |

| HDAC6 | 14 nM | 14 nM | ~30-fold vs. HDAC8 |

| HDAC8 | 422 nM | - | - |

Data sourced from biochemical assays.[1][2][3][4][5][6]

Table 2: Cellular Target Engagement of this compound

| Cell Line | Assay | Target | Result |

| HEK293T | Western Blot | Acetyl-α-tubulin | Upregulated |

| HEK293T | Western Blot | Acetyl-H3K18/K27 | No significant change |

| HEK293T | Western Blot | Acetyl-SMC3 | No significant change |

| HEK293T | CETSA | HDAC6 | Thermal shift of ~2°C |

| HEK293T | CETSA | HDAC8 | No thermal shift |

CETSA: Cellular Thermal Shift Assay.[7]

Key Signaling Pathways

HDAC6 plays a crucial role in various cellular processes, and its inhibition by this compound can modulate several signaling pathways implicated in cancer and other diseases.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of findings related to this compound. The following sections provide an overview of the key experimental protocols used in the characterization of this inhibitor, based on the methodologies described in its primary publication.

Synthesis of this compound (Compound E24)

This compound was synthesized using a solid-phase synthesis approach employing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This method allows for the rapid diversification of compound libraries. The synthesis involves the use of a resin-bound SuFEx hub which is then reacted with a range of phenols in a parallel synthesis format to generate the final hydroxamic acid-containing small molecules.[8]

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound against various HDAC isoforms was determined using a fluorogenic assay.

Protocol Overview:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Incubation: The HDAC enzyme, substrate, and inhibitor are incubated together at a controlled temperature.

-

Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Protein Acetylation

Western blotting was used to assess the effect of this compound on the acetylation status of its target proteins in cells.

Protocol Overview:

-

Cell Culture and Treatment: HEK293T cells are cultured and treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours).[7]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin, acetylated histones (H3K18, H3K27), acetylated SMC3, and loading controls (e.g., total α-tubulin, total histone H3).

-

Detection: The membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative changes in protein acetylation.

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the direct binding of this compound to HDAC6 within a cellular context.

Protocol Overview:

-

Cell Treatment: HEK293T cells are treated with this compound or a vehicle control.[7]

-

Heating: The treated cells are aliquoted and heated to a range of temperatures.[7]

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

-

Western Blot Analysis: The amount of soluble HDAC6 and HDAC8 remaining in the supernatant at each temperature is determined by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Therapeutic Potential and Future Directions

The selective inhibition of HDAC6 is a promising therapeutic strategy for various diseases, particularly cancer. Overexpression of HDAC6 has been linked to tumorigenesis, and its inhibition can lead to apoptosis in cancer cells.[9] HDAC6 is involved in crucial cancer-related signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[9]

The initial characterization of this compound demonstrates its high potency and selectivity for HDAC6, making it a valuable tool for further investigation. Its ability to specifically increase the acetylation of α-tubulin without affecting histone acetylation at the tested sites in HEK293T cells highlights its targeted mechanism of action.

Future research should focus on:

-

Broadening the scope of in vitro studies: Evaluating the anti-proliferative effects of this compound across a diverse panel of cancer cell lines.

-

In vivo efficacy studies: Assessing the anti-tumor activity of this compound in preclinical animal models of various cancers.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

-

Exploration in other therapeutic areas: Investigating the potential of this compound in neurodegenerative diseases and inflammatory disorders, where HDAC6 is also implicated.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the therapeutic potential of this compound. The provided data and protocols are intended to facilitate further research and development of this promising selective HDAC6 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone deacetylases (HDAC) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HDAC6 Inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 7. An Smc3 Acetylation Cycle Is Essential for Establishment of Sister Chromatid Cohesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-41: A Technical Guide to its Role in Protein Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a critical regulator of cellular protein homeostasis, playing a pivotal role in the degradation of misfolded and aggregated proteins. Its unique cytoplasmic localization and substrate specificity, particularly for α-tubulin and cortactin, position it at the crossroads of major protein clearance pathways: the autophagy-lysosome system and the ubiquitin-proteasome system (UPS). Hdac6-IN-41 is a selective inhibitor of HDAC6, offering a valuable chemical tool to investigate the therapeutic potential of modulating these pathways in various disease contexts, including neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the function of this compound in protein degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of HDAC6. Its selectivity is a key attribute, allowing for the specific interrogation of HDAC6 function with minimal off-target effects on other HDAC isoforms.

Chemical Properties and Potency

While the exact chemical structure of this compound is proprietary, its activity profile demonstrates significant selectivity for HDAC6.

| Target | IC50 (nM) |

| HDAC6 | 14 |

| HDAC8 | 422 |

| Table 1: Inhibitory potency of this compound against HDAC6 and HDAC8. |

The data clearly indicates that this compound is substantially more potent against HDAC6 than HDAC8, highlighting its utility as a selective tool for studying HDAC6-mediated processes.

This compound and the Autophagy-Lysosome Pathway

HDAC6 is a key player in the cellular process of autophagy, a major degradation pathway for aggregated proteins and damaged organelles. HDAC6 facilitates the collection of ubiquitinated misfolded proteins into larger aggregates, forming a structure known as an aggresome. This process is dependent on the microtubule network, and HDAC6's ability to deacetylate α-tubulin is crucial for the efficient transport of these aggregates to the perinuclear region for subsequent autophagic clearance.

By inhibiting the deacetylase activity of HDAC6, this compound is predicted to increase the acetylation of α-tubulin. This hyperacetylation of microtubules can enhance the stability and efficiency of the microtubule network, thereby facilitating the transport of autophagosomes and their fusion with lysosomes, ultimately promoting the clearance of protein aggregates.

Signaling Pathway

This compound and the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is the primary pathway for the degradation of short-lived and soluble misfolded proteins. While HDAC6 is more directly involved in the autophagy pathway for clearing aggregated proteins, there is a compensatory relationship between the two systems. When the UPS is overwhelmed or inhibited, the cell relies more heavily on the HDAC6-mediated aggresome-autophagy pathway to clear the buildup of toxic proteins.

Recent studies have also suggested a more direct role for HDAC6 in regulating the UPS. It has been shown that HDAC6 inhibition can lead to the release of HR23B, a protein that shuttles ubiquitinated cargo to the proteasome, thereby activating proteasome-mediated degradation.[1][2] Therefore, by inhibiting HDAC6, this compound may not only enhance autophagic clearance but also boost the activity of the UPS, providing a dual mechanism for promoting protein degradation.

Signaling Pathway

Experimental Protocols

To investigate the effects of this compound on protein degradation pathways, a variety of in vitro and cell-based assays can be employed.

HDAC6 Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of HDAC6.

Principle: A fluorogenic substrate is deacetylated by HDAC6, and a subsequent developer solution cleaves the deacetylated substrate to release a fluorescent product. The fluorescence intensity is proportional to the HDAC activity.

Procedure:

-

Prepare a reaction mixture containing assay buffer, the fluorogenic HDAC6 substrate, and purified recombinant HDAC6 enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 355/460 nm).

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.[3]

Acetylated α-Tubulin Immunofluorescence Staining

This assay visualizes the effect of this compound on its primary cytoplasmic substrate, α-tubulin.

Principle: Cells are treated with this compound, fixed, and then stained with an antibody specific for acetylated α-tubulin. The fluorescence intensity and distribution of acetylated microtubules can be observed by microscopy.

Procedure:

-

Seed cells on coverslips and treat with this compound or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and quantify the fluorescence using a confocal or fluorescence microscope.[1][4][5][6]

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the rate of autophagic degradation.

Principle: LC3 is a protein that is lipidated (LC3-II) and recruited to autophagosome membranes. The amount of LC3-II reflects the number of autophagosomes. By blocking lysosomal degradation, the accumulation of LC3-II can be used to measure autophagic flux.

Procedure:

-

Treat cells with this compound or vehicle control in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specific time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with a primary antibody against LC3.

-

Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[7][8]

Filter Trap Assay for Protein Aggregates

This assay quantifies the amount of insoluble protein aggregates.

Principle: Cell lysates are filtered through a cellulose acetate membrane that retains large, insoluble protein aggregates while allowing soluble proteins to pass through. The trapped aggregates can then be quantified.

Procedure:

-

Treat cells to induce protein aggregation (e.g., with a proteasome inhibitor) in the presence or absence of this compound.

-

Lyse the cells in a buffer containing non-ionic detergents.

-

Load the lysates onto a cellulose acetate membrane in a dot-blot apparatus.

-

Wash the membrane to remove soluble proteins.

-

Detect the trapped aggregates by immunoblotting with an antibody against a specific aggregated protein or a general ubiquitin antibody.

-

Quantify the dot intensity to determine the relative amount of aggregated protein.[9][10][11][12][13]

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome.

Principle: A fluorogenic peptide substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome is used. Cleavage of the substrate releases a fluorescent molecule.

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Prepare cell lysates in a buffer that preserves proteasome activity.

-

Add the fluorogenic proteasome substrate to the lysates.

-

Incubate at 37°C and measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 350/440 nm).

-

The rate of fluorescence increase is proportional to the proteasome activity.[14][15][16][17]

Summary and Future Directions

This compound is a valuable research tool for dissecting the intricate roles of HDAC6 in cellular protein quality control. Its high selectivity allows for targeted investigations into the therapeutic potential of HDAC6 inhibition in diseases characterized by protein misfolding and aggregation. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound on both the autophagy-lysosome and ubiquitin-proteasome pathways.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates these degradation pathways in various cellular and animal models of disease. Furthermore, exploring the synergistic potential of this compound with other therapeutic agents that target protein homeostasis could open new avenues for the treatment of a wide range of debilitating disorders.

References

- 1. ptglab.com [ptglab.com]

- 2. portlandpress.com [portlandpress.com]

- 3. abcam.com [abcam.com]

- 4. biocompare.com [biocompare.com]

- 5. v19.proteinatlas.org [v19.proteinatlas.org]

- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. proteolysis.jp [proteolysis.jp]

- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Filter trapping protocol to detect aggregated proteins in human cell lines - Mendeley Data [data.mendeley.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ubiqbio.com [ubiqbio.com]

- 15. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resources.novusbio.com [resources.novusbio.com]

Unveiling the Off-Target Landscape of Hdac6-IN-41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-41, also identified as Compound E24, is a hydroxamate-based inhibitor with potent activity against Histone Deacetylase 6 (HDAC6). While its on-target efficacy is established, a comprehensive understanding of its off-target interactions is critical for a complete assessment of its therapeutic potential and potential side effects. This technical guide synthesizes the available data on the cellular targets of this compound beyond HDAC6, discusses probable off-targets based on its chemical class, and provides detailed experimental protocols for the validation of such interactions.

Disclaimer: It is important to note that a comprehensive, publicly available off-target screening profile for this compound, such as broad kinase or full HDAC panel screening, has not been identified in the reviewed literature. The information presented herein is based on available selectivity data and inferences from studies on similar hydroxamate-based HDAC inhibitors.

Quantitative Data on this compound Selectivity

The known inhibitory activity of this compound is primarily focused on HDAC6, with some data available for its activity against HDAC8. This limited selectivity profile highlights the need for broader screening to fully characterize its specificity.

| Target | IC50 (nM) | Selectivity (over HDAC6) | Data Source |

| HDAC6 | 14 | 1x | MedChemExpress, TargetMol[1][2] |

| HDAC8 | 422 | ~30x | MedChemExpress, TargetMol[1][2] |

Potential Off-Targets and Indirect Cellular Effects

Based on the chemical nature of this compound as a hydroxamate inhibitor and the known cellular roles of its primary target, HDAC6, several potential off-targets and indirect cellular effects can be postulated.

Metallo-β-lactamase domain-containing protein 2 (MBLAC2)

Recent chemoproteomic studies have identified MBLAC2 as a frequent off-target of hydroxamate-based HDAC inhibitors. This zinc-dependent hydrolase may be inhibited by this compound due to the shared pharmacophoric features for zinc chelation.

Other HDAC Isoforms

While exhibiting selectivity over HDAC8, the activity of this compound against other HDAC isoforms (Class I, IIa, and IV) has not been extensively reported. Cross-reactivity with other HDACs remains a possibility and requires comprehensive profiling.

Downstream Effects of HDAC6 Inhibition

Inhibition of HDAC6 by this compound leads to the hyperacetylation of numerous non-histone proteins, which in turn can modulate various signaling pathways. These are not direct off-targets of the compound but are crucial cellular targets of its activity. Key examples include:

-

α-Tubulin: Increased acetylation of α-tubulin is a well-established consequence of HDAC6 inhibition, impacting microtubule stability and dynamics.

-

Heat Shock Protein 90 (HSP90): Hyperacetylation of HSP90 following HDAC6 inhibition can alter its chaperone activity, affecting the stability and function of a wide range of client proteins involved in cell signaling and survival.

-

Cortactin: Altered acetylation of this actin-binding protein can affect cell migration and invasion.

-

P300: HDAC6 inhibition can lead to the stabilization of the histone acetyltransferase P300, thereby influencing the broader chromatin landscape and gene expression.

Experimental Protocols

To rigorously identify and validate the cellular targets of this compound beyond HDAC6, a multi-pronged experimental approach is necessary.

Comprehensive Selectivity Profiling

a) Broad HDAC Isoform Panel:

-

Objective: To determine the IC50 values of this compound against all 11 human zinc-dependent HDAC isoforms.

-

Methodology: Commercially available fluorescent-based enzymatic assays for each HDAC isoform (e.g., from BPS Bioscience or Reaction Biology) can be utilized. The assays typically involve incubating the recombinant human HDAC enzyme with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of this compound. The rate of deacetylation is measured by the increase in fluorescence following the addition of a developer solution. IC50 values are then calculated from the dose-response curves.

b) Kinome Scanning:

-

Objective: To assess the inhibitory activity of this compound against a broad panel of human protein kinases.

-

Methodology: A competitive binding assay, such as the KINOMEscan™ (DiscoverX), is a standard method. In this assay, this compound is tested for its ability to displace a proprietary ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percentage of remaining kinase interaction at a given concentration of the inhibitor.

Cellular Target Engagement and Proteomic Profiling

a) Cellular Thermal Shift Assay (CETSA):

-

Objective: To identify direct protein targets of this compound in a cellular context.

-

Methodology: Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. Target proteins that are bound to this compound will exhibit increased thermal stability. The soluble protein fraction at each temperature is then analyzed by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) to identify proteins with altered thermal profiles in the presence of the inhibitor.

b) Affinity-Based Chemical Proteomics:

-

Objective: To pull down interacting proteins of this compound from cell lysates.

-

Methodology: this compound is first immobilized on a solid support (e.g., agarose beads) via a linker. The affinity matrix is then incubated with cell lysates to capture binding proteins. After washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Validation of Downstream Cellular Effects

a) Western Blotting for Acetylation Status:

-

Objective: To confirm the effect of this compound on the acetylation of known HDAC6 substrates.

-

Methodology: Cells are treated with varying concentrations of this compound for a defined period. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is probed with primary antibodies specific for acetylated α-tubulin, acetylated HSP90, and total α-tubulin and HSP90 (as loading controls). The signal is detected using secondary antibodies conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound and its potential off-target.

Caption: Experimental workflow for off-target identification.

Conclusion

While this compound is a potent and selective inhibitor of HDAC6 over HDAC8, its broader off-target profile remains to be fully elucidated. Based on its chemical class, MBLAC2 represents a plausible off-target that warrants direct investigation. Furthermore, the downstream consequences of HDAC6 inhibition on the acetylation status and function of key cellular proteins like α-tubulin and HSP90 are integral to understanding the complete cellular impact of this compound. The experimental strategies outlined in this guide provide a robust framework for a thorough characterization of the cellular targets of this compound, which will be essential for its continued development and application in research and therapeutics.

References

- 1. Synthesis and biological evaluation of selective histone deacetylase 6 inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Hdac6-IN-41: A Potent and Selective HDAC6 Inhibitor Awaiting Exploration in Inflammatory Diseases

For researchers, scientists, and drug development professionals, Hdac6-IN-41 presents a compelling yet under-investigated tool for probing the role of Histone Deacetylase 6 (HDAC6) in inflammatory processes. While its biochemical profile demonstrates high potency and selectivity, a comprehensive body of research specifically detailing its application and efficacy in inflammatory disease models remains to be established.

This compound, also identified as Compound E24, is a selective inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC50) of 14 nM for HDAC6 and 422 nM for HDAC8, indicating a significant selectivity for its primary target.[1][2][3][4][5] Its principal mechanism of action at the cellular level is the upregulation of acetylation of α-tubulin and the histone site SMC3.[1][2][3][4][5] This targeted activity positions this compound as a valuable molecular probe for dissecting the downstream consequences of HDAC6 inhibition.

Despite its well-defined in vitro biochemical activity, a thorough investigation of this compound in the context of inflammatory diseases is not yet available in the public domain. The broader family of HDAC6 inhibitors has shown promise in preclinical models of inflammation, suggesting that HDAC6 is a viable therapeutic target. These inhibitors are known to modulate inflammatory responses through various mechanisms, including the regulation of cytokine production and immune cell function. However, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways directly attributable to this compound in inflammatory conditions have not been detailed in published literature.

Biochemical Profile of this compound

| Parameter | Value | Reference |

| Target | Histone Deacetylase 6 (HDAC6) | [1][2][3][4][5] |

| IC50 (HDAC6) | 14 nM | [1][2][3][4][5] |

| IC50 (HDAC8) | 422 nM | [1][2][3][4][5] |

| Known Cellular Effect | Upregulation of α-tubulin and histone site SMC3 acetylation | [1][2][3][4][5] |

Proposed Mechanism of Action in Inflammation (Hypothetical)

Based on the known functions of HDAC6, a proposed mechanism of action for this compound in inflammatory diseases can be hypothesized. HDAC6 is a cytoplasmic deacetylase that plays a crucial role in regulating cellular processes such as cell migration, immune synapse formation, and protein quality control, all of which are pertinent to the inflammatory response. By inhibiting HDAC6, this compound would increase the acetylation of its substrates, notably α-tubulin. This could impact microtubule dynamics and, consequently, the migration and activation of immune cells. Furthermore, HDAC6 is involved in the regulation of the NLRP3 inflammasome and NF-κB signaling pathways, both central to inflammation.

Caption: Hypothetical mechanism of this compound in modulating inflammation.

Future Directions

The potent and selective nature of this compound makes it an ideal candidate for further investigation in a variety of inflammatory disease models. Future studies should aim to:

-